5-{[2-(3,4-Dimethoxyphenyl)ethyl]sulfamoyl}-2-methoxybenzoic acid
Description
5-{[2-(3,4-Dimethoxyphenyl)ethyl]sulfamoyl}-2-methoxybenzoic acid is a benzoic acid derivative featuring a sulfamoyl group at the 5-position and a methoxy group at the 2-position of the aromatic ring. The sulfamoyl moiety is further substituted with a 2-(3,4-dimethoxyphenyl)ethyl chain, which introduces significant steric bulk and lipophilicity. This compound is structurally related to sulfonamide-based pharmaceuticals and agrochemicals, where the sulfamoyl group often plays a critical role in biological activity .
Properties
Molecular Formula |
C18H21NO7S |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-methoxybenzoic acid |
InChI |
InChI=1S/C18H21NO7S/c1-24-15-7-5-13(11-14(15)18(20)21)27(22,23)19-9-8-12-4-6-16(25-2)17(10-12)26-3/h4-7,10-11,19H,8-9H2,1-3H3,(H,20,21) |
InChI Key |
QSORVBILRMTYCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(3,4-Dimethoxyphenyl)ethyl]sulfamoyl}-2-methoxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Sulfamoyl Intermediate: The reaction between 3,4-dimethoxyphenethylamine and sulfamoyl chloride under basic conditions to form the sulfamoyl intermediate.
Coupling with Methoxybenzoic Acid: The sulfamoyl intermediate is then coupled with 2-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-{[2-(3,4-Dimethoxyphenyl)ethyl]sulfamoyl}-2-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
5-{[2-(3,4-Dimethoxyphenyl)ethyl]sulfamoyl}-2-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{[2-(3,4-Dimethoxyphenyl)ethyl]sulfamoyl}-2-methoxybenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfamoyl-Benzoic Acid Derivatives
The target compound differs from analogs primarily in the substituents on the sulfamoyl group and the benzoic acid core. Key comparisons include:
*Predicted based on structural analogs.
†Hypothesized due to dimethoxyphenyl group’s resemblance to neuroactive compounds.
- Acidity : The benzoic acid pKa (~3.6) is consistent across analogs, but electron-donating methoxy groups may slightly reduce acidity compared to methyl-substituted derivatives .
Functional Group Comparison with Triazole and Sulfonylurea Compounds
- Triazole Derivatives () : 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acids share the dimethoxyphenyl group but lack the sulfamoyl-benzoic acid core. These compounds exhibit lower molecular weights (e.g., ~280–320 g/mol) and higher predicted acute toxicity (via GUSAR modeling) compared to the target compound, likely due to triazole reactivity .
- Sulfonylurea Herbicides () : Metsulfuron-methyl (C₁₄H₁₅N₅O₆S) contains a sulfonylurea bridge instead of a sulfamoyl group. The urea moiety enhances hydrogen-bonding capacity, critical for herbicidal activity, whereas the target compound’s sulfamoyl group may favor protein-binding interactions .
Research Findings and Implications
- Synthesis Challenges : Introducing the 3,4-dimethoxyphenyl ethyl chain requires multi-step functionalization of the sulfamoyl group, contrasting with simpler alkyl or hydroxyethyl substitutions in analogs .
- Toxicity Predictions : Compared to triazole derivatives (), the target compound’s benzoic acid core and lack of reactive heterocycles may reduce acute toxicity, though in vivo studies are needed for validation.
- Potential Applications: The dimethoxyphenyl group’s resemblance to dopamine agonists suggests possible CNS applications, whereas sulfamoyl analogs () are more suited for metabolic or agrochemical uses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
